molecular formula C12H14N4O3 B2498283 N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440331-86-2

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B2498283
CAS No.: 440331-86-2
M. Wt: 262.269
InChI Key: IBYPNLGUUIGCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic small molecule based on the 1,2,3-benzotriazin-4-one scaffold. Compounds featuring the 3,4-dihydro-1,2,3-benzotriazin-4-one core are the subject of ongoing research due to their potential biological activities and utility as synthetic intermediates . The 1,2,3-benzotriazin-4-one structure is a stable heterocyclic system, and 3,3-disubstituted derivatives can be synthesized via the reduction of 2-nitrophenylhydrazones of ketones, followed by air oxidation of the initially formed amino compounds . Researchers are exploring such structures for various applications, as related benzotriazine derivatives have demonstrated interesting pharmacological activities in early studies, including antihypertensive, anti-inflammatory, and diuretic effects . Furthermore, certain 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines represent a novel class of ligands for sigma receptors, with nanomolar affinity, suggesting potential for development of agents for neurodegenerative and proliferative pathologies . The specific side chain in this acetamide derivative may be investigated for its influence on the compound's physicochemical properties, receptor binding affinity, or overall pharmacokinetic profile. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-19-7-6-13-11(17)8-16-12(18)9-4-2-3-5-10(9)14-15-16/h2-5H,6-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYPNLGUUIGCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzotriazine core followed by the introduction of the methoxyethyl group. While specific synthetic procedures for this compound were not detailed in the search results, similar compounds in the benzotriazine class have been synthesized using established methods involving diazotization and cyclization reactions.

Anticancer Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, a related compound identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers, demonstrated an IC50 value of 1.6 µM in neuroblastoma cells . The inhibition of GSK-3β leads to increased levels of phosphorylated GSK-3β Ser9, suggesting that compounds like this compound may also exhibit similar mechanisms.

Antimicrobial Activity

Benzotriazine derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to benzotriazines have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values provide insight into their potency.

Table 1: Biological Activity Overview

Compound Biological Activity IC50/ MIC Target
This compoundAnticancer1.6 µM (GSK-3β)GSK-3β
Related Benzotriazine DerivativeAntibacterial8 µM (E. faecalis)Bacterial Inhibition
Benzotriazine DerivativeAntiproliferative2.2–5.3 µM (various cell lines)Cancer Cell Lines

Research Insights

  • GSK-3β Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit GSK-3β activity in cell-based assays . This inhibition is crucial for cancer therapies targeting signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Efficacy : The antimicrobial properties of benzotriazine derivatives are noteworthy. Compounds have been tested against various bacterial strains with results indicating significant antibacterial effects . The structure-function relationship suggests that modifications on the benzotriazine core can enhance activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide as an anticancer agent. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound was found to inhibit cell proliferation in a dose-dependent manner.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)% Inhibition at 10 µM
A549 (Lung)5.085
MDA-MB-231 (Breast)6.578
HeLa (Cervical)7.072

These results suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease and diabetes.

Case Study: GSK-3β Inhibition

In a virtual screening study involving over 50,000 compounds, this compound was identified as a potent inhibitor of GSK-3β with an IC50 value of approximately 1.6μM1.6\mu M. The compound's mechanism of action involved enhancing the phosphorylation of GSK-3β at Ser9, indicating its potential role in neuroprotection.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary studies indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis128 µg/mL

These findings suggest that this compound could be further developed into a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Given its inhibitory action on GSK-3β and potential interactions with neurodegenerative pathways, the compound has been researched for neuroprotective effects. In vitro studies demonstrated that treatment with this compound could reduce neuronal apoptosis and promote cell survival in models of oxidative stress.

Case Study: Neuroprotection in Cell Models

In neuroblastoma cell lines treated with oxidative stress-inducing agents, this compound significantly reduced markers of apoptosis and increased the expression of neuroprotective factors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

a) Benzotriazinone Derivatives
  • Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (): Core: Shares the benzotriazinone moiety but replaces the methoxyethyl acetamide with a methyl ester.
  • N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide (): Core: Retains the benzotriazinone core but introduces a 2-methoxyphenyl group. Impact: The aromatic substituent could enhance π-π stacking interactions, improving binding to hydrophobic pockets. Molecular weight (368.39 g/mol) is lower than the target compound’s analogs, suggesting reduced steric hindrance .
  • N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide ():

    • Core : Incorporates a pyrrole-cyclohexyl group.
    • Impact : The bulky substituent (MW: 409.48 g/mol) may hinder solubility but improve selectivity for specific receptors due to steric effects .
b) Heterocyclic Analogs with 4-Oxo Groups
  • 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): Core: Pyrimidinone with a thioether linkage. Impact: The trifluoromethyl group enhances metabolic stability, while the thioether may alter electronic properties compared to the acetamide linkage in the target compound .
  • 4-Oxo-thiazolidine Derivatives (AJ5a–j) (): Core: Thiazolidine instead of benzotriazinone. Impact: The sulfur atom in thiazolidine may increase polarity, affecting membrane permeability. These derivatives showed antimicrobial activity, suggesting divergent biological targets compared to benzotriazinones .
  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): Core: Benzothiazine with a sulfur atom. Impact: The sulfur-containing core may confer distinct redox properties or metal-binding capabilities absent in benzotriazinones .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituent Molecular Weight (g/mol) Hydrogen-Bonding Groups Potential Impact
Target Compound Benzotriazinone Methoxyethyl acetamide ~368–409* C=O, NH Enhanced solubility, moderate steric bulk
Methyl ester analog () Benzotriazinone Methyl ester 219.20 C=O (ester) Reduced hydrogen bonding
2-Methoxyphenyl analog () Benzotriazinone 2-Methoxyphenyl 368.39 C=O, NH, OCH₃ Improved hydrophobic interactions
Pyrimidinone analog () Pyrimidinone Trifluoromethyl, thioether Not reported C=O, S, CF₃ Metabolic stability, altered electronics
Thiazolidine derivative () Thiazolidine 4-Fluorophenyl, thioacetamide Not reported C=O, NH, S Antimicrobial activity

*Estimated based on analogs in –13.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzotriazine derivatives and methoxyethylamine precursors. Key steps include:
  • Coupling Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the benzotriazinone core and methoxyethylamine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
    Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm product identity using 1H NMR^1 \text{H NMR} (e.g., δ 3.3 ppm for methoxy protons) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm proton environments (e.g., benzotriazine NH at δ 10–12 ppm) and carbon backbone .
  • Infrared Spectroscopy (IR) : Detect key functional groups (amide C=O stretch at ~1660–1680 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., [M+H]+^+ at m/z 319.12) .
  • X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended). Hydrogen-bonding patterns and π-π stacking in the crystal lattice provide insights into stability and reactivity .

Advanced Research Questions

Q. How do modifications to the methoxyethyl or benzotriazine moieties affect biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Methoxyethyl Chain : Shortening the chain reduces solubility but may enhance membrane permeability. Replace with PEG linkers to improve pharmacokinetics .
  • Benzotriazine Core : Substituents at C-7 (e.g., halogens) increase steric hindrance, altering receptor binding. Test via competitive binding assays (e.g., SPR or ITC) .
  • Experimental Design : Synthesize analogs with systematic modifications. Evaluate cytotoxicity (MTT assay) and target affinity (IC50_{50} via enzymatic inhibition) .

Q. How can analytical techniques validate the compound's purity and stability under different conditions?

  • Methodological Answer :
  • HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%). Detect degradation products under stress conditions (e.g., pH 2–12, 40–60°C) .
  • Stability Studies :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature.
  • Forced Degradation : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants via LC-MS .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological efficacy and toxicity?

  • Methodological Answer :
  • In Vitro Models :
  • Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays (IC50_{50} via flow cytometry).
  • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based kits .
  • In Vivo Models :
  • Rodent Studies : Administer orally (10–50 mg/kg) to assess bioavailability (plasma concentration via LC-MS/MS) and toxicity (histopathology, liver/kidney function markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.